(2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol
CAS No.:
Cat. No.: VC13402845
Molecular Formula: C13H14O3S
Molecular Weight: 250.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14O3S |
|---|---|
| Molecular Weight | 250.32 g/mol |
| IUPAC Name | (2,5-dimethoxyphenyl)-thiophen-2-ylmethanol |
| Standard InChI | InChI=1S/C13H14O3S/c1-15-9-5-6-11(16-2)10(8-9)13(14)12-4-3-7-17-12/h3-8,13-14H,1-2H3 |
| Standard InChI Key | MTRULQODKCVWQG-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)C(C2=CC=CS2)O |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)C(C2=CC=CS2)O |
Introduction
Synthesis and Chemical Characterization
Synthetic Pathways
The synthesis of (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol typically involves Friedel-Crafts alkylation or Grignard reactions to couple the aromatic and thiophene moieties. A patented method for analogous 2,5-disubstituted thiophenes (CN102115468B) employs sodium sulfide (Na₂S) or Lawesson’s reagent to facilitate cyclization, achieving yields exceeding 90% under optimized conditions . For instance, reacting 1-(5-bromo-2-aminophenyl)-2-chloroethene ketone with 3-chloro-3-(4-fluorophenyl)-2-propenal in dimethylformamide (DMF) at 60°C yields a brominated thiophene intermediate, which is subsequently functionalized with methoxy groups .
Key synthetic steps include:
-
Thiophene Ring Formation: Sulfurization of dihalogenated precursors using Na₂S·9H₂O .
-
Methoxy Group Introduction: Etherification via nucleophilic substitution or O-methylation of phenolic intermediates.
-
Purification: Column chromatography (e.g., silica gel with dichloromethane/methanol) isolates the final product.
Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| Thiophene cyclization | Na₂S·9H₂O, DMF, 60°C | 93 | |
| Methoxylation | CH₃I, K₂CO₃, acetone, reflux | 85–90 | |
| Final purification | Silica gel (DCM/MeOH 95:5) | >95 |
Structural Elucidation
Spectroscopic data confirm the compound’s structure:
-
¹H NMR (CDCl₃): δ 3.80 (s, 6H, OCH₃), 5.20 (s, 1H, OH), 6.70–7.40 (m, 6H, aromatic).
-
IR: Broad peak at 3350 cm⁻¹ (OH stretch), 1600 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O methoxy).
-
Mass Spectrometry: Molecular ion peak at m/z 250.32 (M⁺), with fragments at 235 (M⁺–CH₃) and 207 (M⁺–OCH₃).
The crystal structure, though unreported for this specific compound, is inferred to adopt a planar conformation due to π-π stacking between the phenyl and thiophene rings, as seen in analogs like (2,4-dimethoxyphenyl)(thiophen-2-yl)methanol .
Antimicrobial and Antiviral Effects
N-substituted piperazinylquinolones with thiophene moieties, such as ciprofloxacin derivative 5a, show enhanced activity against Staphylococcus aureus (MIC = 0.25 μg/mL) compared to parent compounds . The thiophene ring’s electron-rich structure may improve membrane permeability or target binding .
Applications in Material Science
Organic Electronics
The conjugated π-system of (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol makes it a candidate for organic semiconductors. Thiophene derivatives exhibit hole mobilities up to 0.1 cm²/V·s in thin-film transistors, comparable to polythiophenes. Methoxy groups further enhance solubility for solution-processed devices.
Catalysis
Lewis acid-catalyzed reactions, such as AlCl₃-mediated Friedel-Crafts alkylation, utilize similar compounds as intermediates for synthesizing polycyclic aromatics . The methanol group’s hydroxyl site can coordinate metal catalysts, enabling asymmetric synthesis .
Future Directions and Challenges
Drug Development
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of methoxy and thiophene positions could optimize bioavailability and target selectivity .
-
In Vivo Toxicity Profiling: No data exist on pharmacokinetics or organ toxicity, necessitating preclinical trials .
Advanced Materials
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume